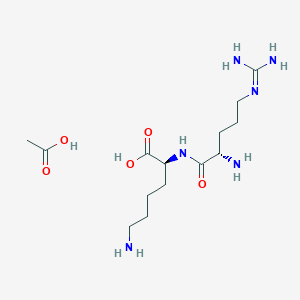
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one, also known as 2CF-PPE, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 256.23 g/mol and a melting point of 81-83°C. It is used in the synthesis of various compounds and as a starting material for the production of pharmaceuticals. In addition, it is used in the synthesis of polymers and as an intermediate in the manufacture of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is used in a variety of scientific research applications, including the synthesis of various compounds, the production of pharmaceuticals, and the synthesis of polymers. It is also used as an intermediate in the manufacture of dyes and pigments. Additionally, this compound has been used in the development of novel antibiotics, as well as in the synthesis of compounds with potential anticancer activity.
Wirkmechanismus
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a reactive compound, and its mechanism of action is dependent on the specific application in which it is used. In the synthesis of compounds, this compound acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the production of pharmaceuticals, this compound may act as a pro-drug, which is then converted to the active drug molecule by metabolic processes. In the synthesis of polymers, this compound acts as a monomer, which is then polymerized to form the desired polymer.
Biochemical and Physiological Effects
This compound has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and mucous membranes, and can cause skin sensitization. Additionally, it has been found to be toxic to aquatic organisms, and has been classified as a hazardous substance.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has a number of advantages when used in laboratory experiments, including its low cost and availability, its high yield in reactions, and its versatility in synthesis. However, it is important to note that this compound is a hazardous substance, and must be handled with care. Additionally, its reactivity can be unpredictable, and it should not be used in the presence of strong acids or bases.
Zukünftige Richtungen
The applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one are still being explored, and there are a number of potential future directions for research. These include the development of novel antibiotics, the synthesis of compounds with potential anticancer activity, and the use of this compound in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial in understanding its potential toxicity.
Synthesemethoden
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one can be synthesized through a number of methods, including the reaction of 2-chloro-6-fluorobenzene with 1-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide. This reaction results in a high yield of the desired product, with the reaction taking place at temperatures between 80-90°C. The reaction can also be conducted in the presence of catalysts such as sodium methoxide or sodium hydride.
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZDIGABXAFEFY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Imidazo[1,2-a]pyridin-2-yl-carbamic acid t-butyl ester](/img/structure/B6359080.png)





